molecular formula C10H9Cl3O B2610280 1-Chloro-4-(2,6-dichlorophenyl)butan-2-one CAS No. 2097862-03-6

1-Chloro-4-(2,6-dichlorophenyl)butan-2-one

Cat. No.: B2610280
CAS No.: 2097862-03-6
M. Wt: 251.53
InChI Key: VHXGJIIZWFZYHU-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,6-dichlorophenyl)butan-2-one is a halogenated ketone featuring a 2,6-dichlorophenyl substituent at the fourth carbon of a butan-2-one backbone, with a chlorine atom at the first position. This structural motif combines steric bulk from the dichlorinated aromatic ring with the electrophilic reactivity of the ketone and chloro groups.

Properties

IUPAC Name

1-chloro-4-(2,6-dichlorophenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O/c11-6-7(14)4-5-8-9(12)2-1-3-10(8)13/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXGJIIZWFZYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2,6-dichlorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-(2,6-dichlorophenyl)butan-2-one using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, with the chlorinating agent added slowly to the starting material dissolved in an inert solvent like dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(2,6-dichlorophenyl)butan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in ethanol under reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted butanones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Synthetic Organic Chemistry

1-Chloro-4-(2,6-dichlorophenyl)butan-2-one serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions facilitates the development of new compounds with desired properties. For example:

  • Formation of Derivatives : The compound can be transformed into other derivatives that may exhibit different biological activities or enhanced properties for industrial applications.

Research has indicated that this compound exhibits potential biological activities. It has been investigated for its interactions with biomolecules, suggesting possible applications in:

  • Antimicrobial Agents : Preliminary studies suggest that the compound may possess antimicrobial properties due to its ability to interact with cellular targets.
  • Anticancer Research : The compound's structure allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity and disrupting cellular processes associated with cancer progression.

Case Study 1: Antimicrobial Properties

In a study examining various chlorinated compounds for their antimicrobial efficacy, this compound was tested against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on certain pathogens, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer properties of this compound. The compound was shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes responsible for cell proliferation. Further studies are required to elucidate the precise molecular pathways involved.

Mechanism of Action

The mechanism of action of 1-chloro-4-(2,6-dichlorophenyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated phenyl group and carbonyl functionality allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 1-Chloro-4-(2,6-dichlorophenyl)butan-2-one and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Physical Properties Notable Features References
This compound C₁₀H₈Cl₃O 2,6-dichlorophenyl, 1-Cl 248.53 (estimated) Not reported Combines dichlorophenyl steric bulk with a reactive chloro-ketone backbone.
1-Chloro-4-phenylbutan-2-one (DV957) C₁₀H₁₁ClO Phenyl, 1-Cl 182.65 Not reported Simpler structure; lacks dichloro substitution, reducing steric/electronic effects.
4-Chloro-1-(2,5-difluorophenyl)butan-1-one C₁₀H₉ClF₂O 2,5-difluorophenyl, 4-Cl 218.63 Boiling point: 293.5±30.0°C (predicted); Density: 1.258±0.06 g/cm³ Fluorine substituents enhance electronegativity; altered substitution pattern.
Clonidine Hydrochloride C₉H₁₀Cl₂N₃·HCl 2,6-dichlorophenyl, imidazoline 266.56 Hazardous per OSHA standards Antihypertensive drug; dichlorophenyl linked to imidazoline, not a ketone.
1-Chloroacetyl-2,6-bis(2-chlorophenyl)ethanone C₁₇H₁₂Cl₃NO₂ Bis(2-chlorophenyl), chloroacetyl 376.64 Crystal structure resolved (R factor 0.031) Complex piperidin-4-one oxime derivative; demonstrates crystallographic precision.

Key Observations:

Substituent Effects: The 2,6-dichlorophenyl group in the target compound and clonidine provides steric hindrance and electron-withdrawing effects, which are critical for receptor binding in clonidine’s antihypertensive action . The 1-chloro position in the target compound distinguishes it from 4-chloro-1-(2,5-difluorophenyl)butan-1-one, where the chloro group is terminal, possibly affecting nucleophilic substitution kinetics .

Functional Implications :

  • Clonidine’s imidazoline ring enables α₂-adrenergic receptor agonism, whereas the ketone backbone in the target compound may favor electrophilic reactivity (e.g., in Schiff base formation) .
  • The bis(2-chlorophenyl) analog () exhibits a rigidified piperidin-4-one oxime structure, highlighting the role of crystallography in confirming stereochemical outcomes .

Physical Properties: Fluorinated analogs (e.g., ) show higher predicted densities (~1.258 g/cm³) compared to non-fluorinated derivatives, likely due to fluorine’s high atomic mass and compact bonding .

Biological Activity

1-Chloro-4-(2,6-dichlorophenyl)butan-2-one is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C1H1Cl1C4H3Cl2C3O\text{C}_1\text{H}_1\text{Cl}_1\text{C}_4\text{H}_3\text{Cl}_2\text{C}_3\text{O}

This structure features a chloro group and a dichlorophenyl moiety, which may contribute to its biological activity.

Research indicates that this compound exhibits various biological activities. Its mechanisms may involve:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cellular functions. For instance, it may interfere with metabolic pathways in target organisms.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against specific bacterial strains.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antiparasitic Activity : In a study targeting Schistosoma mansoni, this compound demonstrated significant activity against adult male parasites. The results indicated a reduction in motor activity and viability of the worms at concentrations as low as 50 µM .
  • Cytotoxicity Assessment : The cytotoxic effects of the compound were evaluated using Vero cells (African green monkey kidney cells). The calculated CC₅₀ (concentration causing 50% cell death) was found to be relatively high, indicating low toxicity at effective concentrations .
  • Selectivity Index : The selectivity index calculated for the compound suggests a favorable therapeutic window, making it a candidate for further development in drug discovery .

Table 1: Biological Activity Summary

PropertyValue
CC₅₀ (Vero cells)>100 µM
EC₅₀ (against S. mansoni)50 µM
Selectivity Index>10

Table 2: Comparison with Other Compounds

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index
This compound50>100>10
Compound A3080>2
Compound B70150>3

Research Findings

Recent investigations into related compounds have revealed that structural modifications can significantly impact biological activity. For instance, the presence of electron-withdrawing groups on the aromatic ring has been correlated with enhanced potency against cancer cell lines .

Moreover, studies on similar chlorinated compounds suggest that the steric configuration plays a critical role in determining their biological efficacy . Understanding these relationships is essential for optimizing the design of new derivatives with improved therapeutic profiles.

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